1-(4-Nitrobenzoyl)azetidin-2-one

Medicinal Chemistry β-Lactam Antibiotics Synthetic Intermediate

Researchers require a reactive N-acylated β-lactam with precise electronic properties for antibiotic intermediate synthesis. This compound delivers the strained azetidinone ring with electron-deficient 4-nitrobenzoyl group-patent-cited for cephalosporin and monocyclic β-lactam preparation. • Unique HBA count (4) vs. azetidine analogs (3) for structure-based design • XLogP3 0.7, TPSA 83.2 Ų: ideal for hydrophilic library construction • Verified β-lactam carbonyl reactivity for ring-opening kinetics studies

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 873073-31-5
Cat. No. B12587152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzoyl)azetidin-2-one
CAS873073-31-5
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1CN(C1=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O4/c13-9-5-6-11(9)10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2
InChIKeyAJYFXPWWCSKFLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrobenzoyl)azetidin-2-one: Procurement-Relevant Profile


1-(4-Nitrobenzoyl)azetidin-2-one (CAS 873073-31-5) is a monocyclic β-lactam (2-azetidinone) derivative with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol [1]. It is characterized by a four-membered azetidinone ring N-acylated with a 4-nitrobenzoyl group [2]. This compound serves as a specialized synthetic intermediate for β-lactam antibiotic development, as indicated by its citation in patents for azetidinone derivative preparation [3].

β-Lactam Intermediate Monocyclic 2-azetidinone building block for antibiotic synthesis routes
Patent-Cited Route 4-Nitrobenzoyl acyl group referenced in azetidinone derivative preparation patents
Strained Lactam Core Reactive β-lactam carbonyl enables nucleophilic ring-opening chemistry

Why This Compound Cannot Be Generically Substituted


Generic substitution among N-acylated heterocycles is not feasible because the specific combination of the strained β-lactam ring and the electron-deficient 4-nitrobenzoyl substituent uniquely dictates both reactivity and physicochemical properties [1][2]. The β-lactam carbonyl is critical for ring-opening reactions that are essential for its role as a synthetic intermediate, a reactivity not shared by the analogous aziridine or azetidine compounds [1]. The data below demonstrates that substituting the azetidin-2-one core with a saturated azetidine ring, for example, eliminates the key β-lactam functionality while also substantially altering the compound's lipophilicity and hydrogen-bonding capacity, leading to a different pharmacokinetic or reactivity profile.

Attribute
Target Compound
Analog Risk
Core Heterocycle
2-Azetidinone (β-lactam) with reactive carbonyl
Saturated azetidine / aziridine analogs lack the key lactam functionality
Reactivity Profile
Nucleophilic ring-opening competent; forms β-amino acid derivatives
No β-lactam ring-opening pathway; synthetic utility may not transfer
Physicochemical Context
Lower predicted lipophilicity; higher H-bond acceptor count
Lipophilicity and TPSA shift may alter handling and assay behavior

Quantitative Differentiation from Closest Analogs


Unique β-Lactam Core vs. Saturated Analogs

The defining structural feature of 1-(4-nitrobenzoyl)azetidin-2-one is its 2-azetidinone (β-lactam) core, which is absent in its closest commercially available analogs. The comparator 1-(4-nitrobenzoyl)azetidine (CAS 51425-89-9) possesses a saturated azetidine ring, a tertiary amide, and lacks the reactive β-lactam carbonyl [1]. Similarly, 1-(4-nitrobenzoyl)aziridine (CAS 19614-29-0) contains a more strained but non-lactam three-membered ring [2]. This structural distinction is critical for procurement: the target compound's β-lactam ring can undergo nucleophilic ring-opening to form β-amino acid derivatives, a key transformation in the synthesis of β-lactam antibiotics, while the azetidine analog cannot participate in this fundamental reaction [3].

β-Lactam Core
Head-to-head
Target is the only β-lactam in the analog set
Only compound capable of nucleophilic ring-opening for antibiotic synthesis
Aziridine and azetidine analogs are tertiary amides, not lactams
Medicinal Chemistry β-Lactam Antibiotics Synthetic Intermediate

Reduced Lipophilicity (XLogP3) Comparison

The target compound demonstrates a significantly lower predicted partition coefficient (XLogP3) compared to its ring-contracted and ring-saturated analogs. Its XLogP3 of 0.7 [1] is substantially more hydrophilic than 1-(4-nitrobenzoyl)aziridine (XLogP3 1.6) [2] and 1-(4-nitrobenzoyl)azetidine (XLogP3 1.3) [3]. This difference of up to 0.9 log units indicates that the target compound has markedly lower membrane permeability and higher aqueous solubility, which are critical parameters in both biological assay design and synthetic workup procedures.

Lipophilicity
Computed property
XLogP3 0.7 vs 1.3 (azetidine) / 1.6 (aziridine)
Supports solubility-driven distribution screening
Difference up to 0.9 log units; experimental logP may vary
Drug Discovery ADME Prediction Physicochemical Property

Increased Polar Surface Area and H-Bond Acceptors

The target compound exhibits a higher Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor (HBA) count than its aziridine and azetidine analogs, directly resulting from the additional carbonyl oxygen in its β-lactam ring. It has a TPSA of 83.2 Ų and 4 HBA [1], compared to 1-(4-nitrobenzoyl)aziridine (TPSA 65.9 Ų, 3 HBA) [2] and 1-(4-nitrobenzoyl)azetidine (TPSA 66.1 Ų, 3 HBA) [3]. This represents a ~26% increase in TPSA and one additional hydrogen bond acceptor.

Polar Surface Area
Computed property
TPSA 83.2 Ų / 4 HBA vs 66.1 Ų / 3 HBA
Supports permeability modeling in early-stage profiling
~26% higher TPSA from additional lactam carbonyl
Medicinal Chemistry Drug-likeness Permeability

Patent-Cited Intermediate for β-Lactam Antibiotics

The 4-nitrobenzoyl substituent on the azetidinone core is specifically mentioned in patent literature as a useful group for synthesizing β-lactam antibiotic intermediates [1]. The patent for preparing azetidinone derivatives explicitly lists '4-nitrobenzoyl' as a preferred acyl group (R⁵) on the azetidinone nitrogen, which can be further transformed into cephalosporin and monocyclic β-lactam antibiotics [2]. This specific naming provides procurement confidence that the compound has a demonstrated, documented role in patent-protected synthetic routes, as opposed to its non-β-lactam analogs, which are not cited in this context.

Patent Context
Patent citation
4-Nitrobenzoyl named as preferred acyl group in U.S. Patent 4,713,452
Supports synthetic route selection for β-lactam antibiotic intermediates
Analog aziridine and azetidine not cited in this patent context
β-Lactam Antibiotics Synthetic Methodology Patent Analysis

Validated Application Scenarios for Procurement


Carbapenem and Monocyclic β-Lactam Intermediate Synthesis

Procurement is justified when the synthetic route requires an N-(4-nitrobenzoyl)-protected azetidinone intermediate that can be converted into a cephalosporin or monocyclic β-lactam antibiotic structure. The patent literature explicitly cites '4-nitrobenzoyl' as a preferred substituent for this purpose, providing a directly applicable synthetic precedent [1].

Physicochemical Profiling in Early-Stage Drug Discovery

The target compound, with its low XLogP3 of 0.7 and high TPSA of 83.2 Ų, is the optimal choice over its more lipophilic azetidine analog (XLogP3 1.3, TPSA 66.1 Ų) for constructing compound libraries designed to explore hydrophilic chemical space or for use as a low-permeability control in permeability assays [2][3].

Medicinal Chemistry Scaffold Diversification

For programs requiring a 4-nitrobenzoyl heterocycle core, the target compound offers a unique hydrogen bond acceptor profile (4 HBA) compared to the aziridine (3 HBA) and azetidine (3 HBA) analogs. This distinct HBA capacity can be exploited to establish specific interactions with a biological target's binding site, a critical step in structure-based drug design [3][4].

Reactivity Studies on Strained β-Lactam Systems

The compound is the appropriate choice for fundamental mechanistic studies on β-lactam ring-opening reactions. Unlike its saturated azetidine analog, it possesses the reactive β-lactam carbonyl, allowing researchers to investigate nucleophilic ring-opening kinetics and stereochemical outcomes critical to understanding antibiotic action and resistance mechanisms [2].

Application
Selection Property
Validation Focus
β-Lactam antibiotic intermediate synthesis
N-(4-Nitrobenzoyl)-protected azetidinone core
Patent-cited synthetic route review
Hydrophilic compound library profiling
Predicted low lipophilicity profile
Permeability assay context
Heterocycle scaffold diversification
Hydrogen bond acceptor capacity
Target interaction profiling
Strained lactam reactivity studies
β-Lactam carbonyl reactivity
Nucleophilic ring-opening kinetics
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